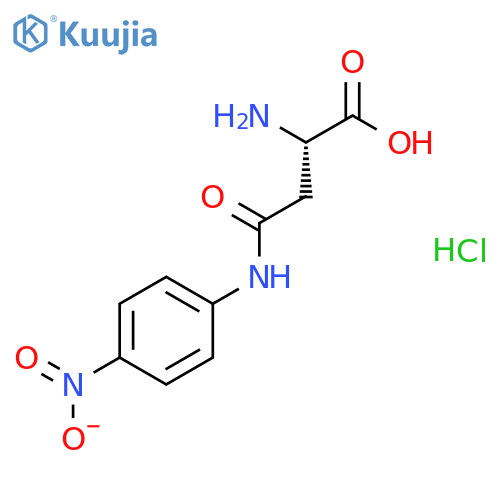Cas no 201732-79-8 (H-Asp(pNA)-OH·HCl)

H-Asp(pNA)-OH·HCl structure
商品名:H-Asp(pNA)-OH·HCl
CAS番号:201732-79-8
MF:C10H12ClN3O5
メガワット:289.672381401062
MDL:MFCD00236807
CID:253498
PubChem ID:90470924
H-Asp(pNA)-OH·HCl 化学的及び物理的性質
名前と識別子
-
- L-Asparagine,N-(4-nitrophenyl)-, monohydrochloride (9CI)
- H-Asp(pNA)-OH · HCl
- H-ASP(PNA)-OH HCL
- ASPARTIC ACID(PNA)-OH HCL
- H-Asp(pNA)-OH
- (2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
- H-Asp(pNA)-OH.HCl
- L-Aspartic acid beta-4-nitroanilide hydrochloride
- L-Asparagine,N-(4-nitrophenyl)-,monohydrochloride(9ci)
- 201732-79-8
- H-Asp(pna)-oh hydrochloride
- N4-(4-Nitrophenyl)-L-asparagine hydrochloride
- MFCD00236807
- J-013087
- H-Asp(pNA)-OH·HCl
-
- MDL: MFCD00236807
- インチ: InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1
- InChIKey: RJHGETAGZHXUQU-QRPNPIFTSA-N
- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C[C@@H](C(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 289.04700
- どういたいしつりょう: 289.0465482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 333
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
じっけんとくせい
- PSA: 138.24000
- LogP: 2.43380
H-Asp(pNA)-OH·HCl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H017048-100mg |
H-Asp(pNA)-OH·HCl |
201732-79-8 | 100mg |
$ 320.00 | 2022-06-04 | ||
| TRC | H017048-250mg |
H-Asp(pNA)-OH·HCl |
201732-79-8 | 250mg |
$ 665.00 | 2022-06-04 | ||
| abcr | AB478208-250mg |
H-Asp(pNA)-OH HCl; . |
201732-79-8 | 250mg |
€271.50 | 2024-08-03 | ||
| abcr | AB478208-250 mg |
H-Asp(pNA)-OH HCl; . |
201732-79-8 | 250MG |
€271.50 | 2022-06-09 | ||
| TRC | H017048-500mg |
H-Asp(pNA)-OH·HCl |
201732-79-8 | 500mg |
$ 1070.00 | 2022-06-04 |
H-Asp(pNA)-OH·HCl 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
201732-79-8 (H-Asp(pNA)-OH·HCl) 関連製品
- 7300-59-6(L-Glutamic Acid γ-p-Nitroanilide)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:201732-79-8)H-Asp(pNA)-OH·HCl

清らかである:99%
はかる:250mg
価格 ($):161.0